2-Amino-4-chloro-6-guanidinopyrimidine
Overview
Description
2-Amino-4-chloro-6-guanidinopyrimidine is a chemical compound . It’s a type of pyrimidine, which is a class of organic compounds that are widely used in the field of medicine and technology .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, 2-anilinopyrimidines have been synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction .Scientific Research Applications
Chemical Synthesis and Characterization
2-Amino-4-chloro-6-guanidinopyrimidine, a heterocyclic precursor, is instrumental in the synthesis of various chemical compounds. Boyle et al. (2001) highlighted its role in forming diaminomethyleneaminocarbonyldinitromethane during the nitration of 2-amino-6-chloro-4(3H)-pyrimidinone, a process significant for chemical synthesis (Boyle et al., 2001). Additionally, the compound has been used in the synthesis of self-complementary betainic guanine model compounds, indicating its utility in creating models for biologically important molecules (SchmidtAndreas & KindermannMarkus Karl, 2001).
Pharmaceutical and Biological Applications
In pharmaceutical research, this compound is a precursor for developing antibacterial and antifungal agents. Thanh and Mai (2009) synthesized N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas from 2-amino-4,6-diarylpyrimidines, demonstrating its potential in creating bioactive molecules with antimicrobial properties (Thanh & Mai, 2009). Similarly, compounds derived from this compound have shown anti-inflammatory and antimicrobial activities, underlining its relevance in medicinal chemistry (A.S.Dongarwar et al., 2011).
Molecular Structure and Properties
The compound's role in molecular recognition processes is critical, particularly in the context of hydrogen bonding. Rajam et al. (2017) explored the tautomerism and molecular structures in pyrimidines, which included derivatives of this compound, highlighting its significance in understanding molecular interactions (Rajam et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-amino-6-chloropyrimidin-4-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN6/c6-2-1-3(11-4(7)8)12-5(9)10-2/h1H,(H6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBTXIKNJCAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509912 | |
Record name | N''-(2-Amino-6-chloropyrimidin-4-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83170-03-0 | |
Record name | N''-(2-Amino-6-chloropyrimidin-4-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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